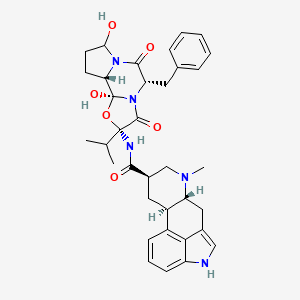

8'-Hydroxy-dihydroergocristine

Description

Standardized Naming Conventions and Chemical Abstracts Service (CAS) Registry

The systematic nomenclature for complex molecules like 8'-Hydroxy-dihydroergocristine is essential for unambiguous identification in scientific literature and databases. According to the FDA Global Substance Registration System, a systematic name for this compound is Ergotaman-3',6',18-trione, 9,10-dihydro-8',12'-dihydroxy-2'-(1-methylethyl)-5'-(phenylmethyl)-, (5'.alpha.,10.alpha.)-. drugfuture.com

Commonly used synonyms include 8'-OH-DHEC. fda.gov The Chemical Abstracts Service (CAS) has assigned the registry number 883718-08-9 to this compound. drugfuture.com For comparison, its parent compound, dihydroergocristine (B93913), has a CAS number of 17479-19-5. nih.govnih.gov

Nomenclature and Identifiers

| Identifier Type | Identifier | Compound |

|---|---|---|

| Systematic Name | Ergotaman-3',6',18-trione, 9,10-dihydro-8',12'-dihydroxy-2'-(1-methylethyl)-5'-(phenylmethyl)-, (5'.alpha.,10.alpha.)- | This compound |

| CAS Registry Number | 883718-08-9 | This compound |

| Common Synonym | 8'-OH-DHEC | This compound |

| CAS Registry Number | 17479-19-5 | Dihydroergocristine |

| Molecular Formula | C35H41N5O6 | This compound |

| Molecular Formula | C35H41N5O5 | Dihydroergocristine |

| Molecular Weight | 627.73 g/mol | This compound |

| Molecular Weight | 611.73 g/mol | Dihydroergocristine |

Elucidation of the Ergoline (B1233604) Scaffold and its Modifications

The core of all ergot alkaloids is the ergoline scaffold, a tetracyclic ring system. nih.govwikipedia.org This structure is a derivative of the amino acid L-tryptophan and an isoprenoid unit. Ergoline-based compounds are classified into groups such as clavines, simple lysergic acid derivatives, and complex ergopeptides (or ergopeptines). nih.govresearchgate.net

Dihydroergocristine belongs to the ergopeptine class, which are characterized by a tripeptide structure attached to the ergoline ring. wikipedia.org It is a hydrogenated derivative of the natural ergot alkaloid ergocristine (B1195469), meaning the double bond between positions 9 and 10 in the ergoline D-ring has been saturated to a single bond. nih.gov

This compound is formed from dihydroergocristine through metabolic processes in the liver. drugbank.comnih.gov This modification involves the enzymatic hydroxylation (the addition of a hydroxyl, -OH, group) at the 8'-position of the molecule. This addition increases the molecule's polarity and changes its molecular weight from 611.73 g/mol for dihydroergocristine to 627.73 g/mol for its hydroxylated metabolite. fda.govnih.gov

Stereochemical Configuration at the 8'-Position and Related Chiral Centers

The molecular structure of this compound is characterized by a complex three-dimensional arrangement due to the presence of multiple chiral centers. Dihydroergocristine has 7 defined stereocenters. nih.gov The metabolic introduction of a hydroxyl group at the 8'-position creates an additional chiral center. fda.gov

The stereochemistry of these centers is critical to the molecule's biological activity. The systematic name for this compound includes stereochemical descriptors such as (5'.alpha., 10.alpha.)-, which define the specific spatial orientation of substituents at these positions. drugfuture.com While the parent compound, dihydroergocristine, has a defined absolute stereochemistry, the stereochemistry for its 8'-hydroxy metabolite is noted as having 7 of 8 defined stereocenters, indicating the complexity and potential for different isomers at the newly formed chiral center. fda.govnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

883718-08-9 |

|---|---|

Molecular Formula |

C35H41N5O6 |

Molecular Weight |

627.7 g/mol |

IUPAC Name |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2,10-dihydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C35H41N5O6/c1-19(2)34(37-31(42)22-15-24-23-10-7-11-25-30(23)21(17-36-25)16-26(24)38(3)18-22)33(44)40-27(14-20-8-5-4-6-9-20)32(43)39-28(12-13-29(39)41)35(40,45)46-34/h4-11,17,19,22,24,26-29,36,41,45H,12-16,18H2,1-3H3,(H,37,42)/t22-,24-,26-,27+,28+,29?,34-,35+/m1/s1 |

InChI Key |

QORNDGVFMWOSBU-IWYULNNPSA-N |

SMILES |

CC(C)C1(C(=O)N2C(C(=O)N3C(C2(O1)O)CCC3O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C |

Isomeric SMILES |

CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3[C@H]([C@@]2(O1)O)CCC3O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C |

Canonical SMILES |

CC(C)C1(C(=O)N2C(C(=O)N3C(C2(O1)O)CCC3O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C |

Synonyms |

8'-hydroxy-dihydroergocristine |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of 8 Hydroxy Dihydroergocristine

Overview of the Dihydroergocristine (B93913) Biosynthetic Pathway

Dihydroergocristine is a member of the ergot alkaloid family, a diverse group of natural products synthesized by fungi. nih.gov The biosynthetic pathway to dihydroergot alkaloids diverges from the main pathway that produces lysergic acid-derived compounds. nih.gov

The core structure of all ergot alkaloids, the ergoline (B1233604) ring system, is derived from the amino acid L-tryptophan and dimethylallyl diphosphate (B83284) (DMAPP). mdpi.comrsc.org The initial committed step is the prenylation of tryptophan, catalyzed by the enzyme dimethylallyltryptophan synthase (DmaW). mdpi.comrsc.org A series of subsequent enzymatic reactions involving methylation, oxidation, and cyclization leads to the formation of key clavine intermediates. rsc.orgrsc.org

A critical branch point in the pathway determines whether the final products will be unsaturated (lysergic acid-derived) or saturated (dihydro-derived). The pathway to dihydroergot alkaloids proceeds through the intermediate festuclavine (B1196704). nih.govscispace.com In contrast, the pathway to most other ergopeptines, like ergotamine, proceeds through agroclavine (B1664434). asm.orgmdpi.com The formation of dihydrolysergic acid (DHLA) from festuclavine is a key step, which then serves as the scaffold for the addition of a peptide side chain. nih.govasm.org This final assembly is carried out by large, modular enzymes known as nonribosomal peptide synthetases (NRPS), specifically lysergyl peptide synthetases (LPS), which link together the specific amino acids (valine, proline, and phenylalanine for dihydroergocristine) to the dihydrolysergic acid core. nih.govmdpi.com

Identification and Characterization of Enzymes Responsible for 8'-Hydroxylation

The conversion of dihydroergocristine to 8'-hydroxy-dihydroergocristine is a hydroxylation reaction. This specific modification at the 8'-position of the peptide side chain is well-documented as a major metabolic step in mammals, particularly in the liver. vulcanchem.comdrugbank.comnih.gov While direct evidence for the biosynthesis of this compound by fungi like Claviceps is not established, the enzymatic machinery capable of hydroxylating ergot alkaloids is present within these organisms and can be examined.

Cytochrome P450 (CYP) monooxygenases are a superfamily of heme-containing enzymes that play a crucial role in the oxidative modification of a vast array of compounds, including ergot alkaloids. mdpi.comnih.govresearchgate.net In fungal ergot alkaloid biosynthesis, CYPs are responsible for key oxidative steps. mdpi.com A notable example is the enzyme clavine oxidase (CloA), a P450 monooxygenase that catalyzes the oxidation of clavine intermediates. mdpi.comasm.orgresearchgate.net Different alleles of the cloA gene can have different substrate specificities; for instance, the CloA from Claviceps africana can oxidize festuclavine to dihydrolysergic acid, while the CloA from other fungi oxidizes agroclavine to lysergic acid. asm.org

In the context of 8'-hydroxylation, it is precisely this class of enzymes that is responsible for the metabolic conversion in mammals. Studies have confirmed that hepatic cytochrome P450 enzymes catalyze the hydroxylation of dihydroergocristine to form its primary metabolite, this compound. vulcanchem.comdrugbank.com Although this is a metabolic process in mammals, it highlights the capacity of CYP enzymes to perform such specific hydroxylations on the complex ergopeptine structure.

Another significant class of oxidizing enzymes found in microbial biosynthetic pathways is the Fe(II)/α-ketoglutarate-dependent (α-KGD) dioxygenases. researchgate.netwikipedia.org These enzymes utilize ferrous iron and α-ketoglutarate to catalyze a variety of oxidative reactions, including hydroxylations. researchgate.netnih.gov Within the ergot alkaloid biosynthetic gene clusters, genes encoding for α-KGDs have been identified. nih.govasm.org

For example, the enzyme Aj_EasH from Aspergillus japonicus is an Fe(II)/α-ketoglutarate-dependent dioxygenase involved in ergot alkaloid modification. nih.gov Research has revealed that Aj_EasH possesses an unexpected and promiscuous ability to asymmetrically hydroxylate various ergot alkaloid substrates, including festuclavine and elymoclavine. nih.govresearchgate.net This demonstrates that α-KGDs within the fungal biosynthetic machinery have the catalytic potential to hydroxylate different positions on the ergoline scaffold and related structures. nih.govresearchgate.net While not directly implicated in 8'-hydroxylation of dihydroergocristine, their presence and known function represent a potential mechanism for such modifications within the producing fungi.

| Enzyme Class | Known Fungal Role (Ergot Alkaloids) | Known Role in 8'-Hydroxylation | Key Fungal Enzyme Examples | References |

|---|---|---|---|---|

| Cytochrome P450 Monooxygenases | Oxidation of clavine intermediates (e.g., agroclavine, festuclavine). | Catalyzes the 8'-hydroxylation of dihydroergocristine in mammalian liver metabolism. | CloA | mdpi.commdpi.comasm.orgvulcanchem.comdrugbank.com |

| Fe(II)/α-KG-Dependent Dioxygenases | Hydroxylation and cyclization of clavine intermediates. | Not directly demonstrated, but possess promiscuous hydroxylation capabilities. | EasH | researchgate.netnih.govasm.orgresearchgate.net |

The enzymes involved in ergot alkaloid biosynthesis exhibit a fascinating range of specificity and promiscuity. This enzymatic flexibility is a primary driver of the vast structural diversity seen in this class of molecules.

Cytochrome P450 Monooxygenases (e.g., CloA): The substrate specificity of CloA is a critical determinant of the final alkaloid profile. As noted, the CloA allele from C. africana is specialized for the dihydro-pathway substrate festuclavine, whereas the CloA from Epichloë typhina × Epichloë festucae acts on the lysergic acid-pathway substrate agroclavine but not on festuclavine. scispace.comasm.org This high degree of specificity directs the entire pathway towards either saturated or unsaturated ergot alkaloids.

Fe(II)/α-KG-Dependent Dioxygenases (e.g., EasH): In contrast, some enzymes show considerable catalytic promiscuity. The dioxygenase Aj_EasH from A. japonicus not only performs its primary cyclization reaction but can also catalyze the hydroxylation of multiple other ergot alkaloids, such as festuclavine, 9,10-dihydrolysergol, and elymoclavine. nih.gov This broad substrate tolerance suggests that such enzymes could potentially act on a variety of intermediates or even final products within the biosynthetic pathway, leading to further structural diversification. researchgate.net This inherent promiscuity offers a plausible, though unconfirmed, route by which a terminal product like dihydroergocristine could be hydroxylated by its producing organism.

Isolation and Expression of Biosynthetic Gene Clusters Related to 8'-Hydroxylation

The genes responsible for ergot alkaloid biosynthesis are typically organized into a contiguous block on the fungal chromosome, known as a biosynthetic gene cluster (EAS cluster). nih.govnih.govresearchgate.net The identification and analysis of these clusters in fungi like Claviceps purpurea and various Aspergillus species have been instrumental in elucidating the biosynthetic pathway. mdpi.comnih.govcore.ac.uk

These EAS clusters contain the genes for the entire pathway, from the initial prenylation of tryptophan (e.g., dmaW), through the formation of the ergoline ring (e.g., easE, easA), to the late-stage modifications including oxidation (cloA) and peptide assembly (lpsA, lpsB). asm.orgnih.govmdpi.com The expression of these genes is coordinately regulated and is typically induced under conditions favorable for alkaloid production. nih.gov

Synthetic Approaches and Derivatization Strategies for 8 Hydroxy Dihydroergocristine

In Vitro Biotransformation Methodologies for 8'-Hydroxylation

The primary route to obtaining 8'-Hydroxy-dihydroergocristine is through the hydroxylation of its parent compound, dihydroergocristine (B93913). This biotransformation is predominantly a metabolic process mediated by cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of a wide array of compounds. drugbank.comdrugbank.comnih.gov In laboratory settings, this specific reaction has been successfully replicated using various in vitro systems.

One established method involves the incubation of dihydroergocristine mesylate with liver preparations. nih.govbenthamdirect.comingentaconnect.comsigmaaldrich.com For instance, researchers have successfully produced this compound by incubating the substrate with a bovine liver preparation. nih.govbenthamdirect.comingentaconnect.comsigmaaldrich.com Following incubation, the metabolite is purified using techniques such as flash silica (B1680970) gel column chromatography and reverse-phase liquid chromatography. nih.govbenthamdirect.comingentaconnect.com The identity of the resulting this compound is then confirmed through analytical methods including accurate molecular mass measurements, mass fragmentation spectra, and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govbenthamdirect.comingentaconnect.com

Further studies have employed liver microsomes from rats and cattle to investigate the metabolism of dihydroergotoxine, a mixture of dihydrogenated ergot alkaloids including dihydroergocristine. researchgate.net These experiments identified hydroxylated metabolites, including hydroxy-dihydroergocristine, confirming the role of liver enzymes in this biotransformation. researchgate.net

To pinpoint the specific enzymes responsible, studies have utilized cultured human cell lines, such as human hepatocytes, and cell lines engineered to express single human cytochrome P450 isoenzymes (e.g., CYP1A1, 1A2, 2D6, 3A4, etc.). researchgate.net Research indicates that the CYP3A4 enzyme, in particular, is involved in the metabolism of ergot alkaloids. drugbank.com The hydroxylation occurs specifically at the 8' position on the proline ring of the peptide portion of the molecule. researchgate.net This targeted enzymatic approach allows for the controlled production and detailed study of this compound.

Table 1: In Vitro Systems for 8'-Hydroxylation of Dihydroergocristine

| In Vitro System | Substrate | Key Findings | Reference |

|---|---|---|---|

| Bovine Liver Preparation | Dihydroergocristine Mesylate | Successful production and purification of 8'-OH-dihydroergocristine. | nih.govbenthamdirect.comingentaconnect.com |

| Rat and Bovine Liver Microsomes | Dihydroergotoxine | Identification of major hydroxylated metabolites, including hydroxy-dihydroergocristine. | researchgate.net |

| Cultured Human Hepatocytes | Dihydroergocryptine | Detection of mono- and dihydroxy metabolites. | researchgate.net |

| Engineered Human Cell Lines (expressing single CYP450s) | Dihydroergocryptine | Mono- and dihydroxy metabolites were detected, indicating specific CYP involvement. | researchgate.net |

Chemical Synthesis Routes for the Ergoline (B1233604) Core Structure

The tetracyclic ergoline scaffold is the fundamental structure of all ergot alkaloids, including dihydroergocristine. mdpi.comdrugbank.com The total synthesis of this complex core, specifically of its key member lysergic acid, has been a significant challenge in organic chemistry, with numerous strategies developed since the first landmark synthesis by Woodward and colleagues in 1956. thieme-connect.comnih.gov

The initial approach by the Woodward group involved a multi-step process that began with a dihydroindole intermediate to manage the reactivity of the indole (B1671886) ring. thieme-connect.com Key reactions in this synthesis included a Friedel–Crafts acylation and an aldol (B89426) condensation to construct the ring system. thieme-connect.com The indole portion was then regenerated in a later step. thieme-connect.com

More recent synthetic strategies have focused on improving efficiency and stereocontrol, often employing metal-catalyzed reactions. acs.orgresearchgate.net Highlights of modern ergoline core syntheses include:

Palladium-catalyzed reactions: These have been used for indole synthesis to form the B ring of the ergoline structure. acs.orgresearchgate.net

Ring-Closing Metathesis (RCM): This powerful reaction, often using Grubbs' catalyst, has been applied to form the D ring. acs.orgresearchgate.net

Intramolecular Heck reaction: This has proven effective for the crucial formation of the C ring and establishing the C9-C10 double bond present in lysergic acid. acs.orgacs.org

A concise, six-step synthesis of lysergic acid was recently reported, starting from simple aromatic precursors (a halopyridine and a 4-haloindole derivative). nsf.gov This approach highlights the use of dearomative retrosynthetic analysis to efficiently construct the tetracyclic core. nsf.gov Another innovative four-step synthesis of methyl lysergates employs a cesium carbonate-mediated hydrogen autotransfer alkylation, demonstrating a metal-free method to form a key bond in the ergoline scaffold. acs.org These advancements provide more accessible routes to lysergic acid, which serves as the crucial precursor for various ergot alkaloids. mdpi.comnih.gov

Table 2: Key Methodologies in Ergoline Core Synthesis

| Synthetic Strategy | Key Reactions | Target Rings | Reference |

|---|---|---|---|

| Woodward (1956) | Friedel–Crafts acylation, Aldol condensation | C/D Rings | thieme-connect.com |

| Fujii & Ohno (2011) | Pd-catalyzed indole synthesis, RCM, Intramolecular Heck reaction | B, D, C Rings | acs.org |

| Toste & Miller (2022) | Cesium carbonate-mediated alkylation, Intramolecular Heck reaction | C/D Rings | acs.org |

| Herzon & Zuo (2023) | Coupling, Dearomatization, Cyclization | Full tetracyclic core | nsf.gov |

Semi-synthetic Derivatization and Analog Generation Strategies

Dihydroergocristine itself is a semi-synthetic derivative of the natural ergot alkaloid ergocristine (B1195469), which is produced by the Claviceps purpurea fungus. mdpi.compatsnap.comcymitquimica.comontosight.aibiosynth.com The conversion involves the hydrogenation of a double bond in the ergoline ring system of the naturally occurring compound. This initial modification is part of a broader strategy to explore the therapeutic potential of ergot alkaloids by altering their chemical structure. nih.govwikipedia.org

The generation of this compound is a prime example of further derivatization. While it is the major metabolite formed in vivo, its targeted production in vitro using liver enzyme preparations, as described in section 4.1, can be considered a semi-synthetic or biotechnological strategy for generating this specific analog. nih.govbenthamdirect.comingentaconnect.com This method allows for the creation of a purified standard for analytical and pharmacological studies. nih.govbenthamdirect.comingentaconnect.com

The rationale for creating semi-synthetic analogs of ergot alkaloids is to modulate their biological activity and receptor binding profiles. researchgate.netnih.gov Dihydroergocristine, for example, interacts with dopaminergic, serotonergic, and adrenergic receptors. patsnap.comncats.io Further modifications, such as the 8'-hydroxylation, can alter these interactions. Research has shown that hydroxylated metabolites of ergot alkaloids can retain significant biochemical activity and receptor binding potential. researchgate.net

The general approach to semi-synthesis begins with a natural precursor like ergocristine or the key intermediate, lysergic acid, which can be isolated in large quantities from fungal fermentation. nih.gov From there, standard organic chemistry reactions can be employed to modify various functional groups on the molecule, leading to a diverse library of novel compounds for pharmacological screening. nih.gov

Molecular Interactions and Receptor Pharmacology of 8 Hydroxy Dihydroergocristine

Receptor Binding Affinities and Selectivity Profiles

The pharmacological actions of 8'-Hydroxy-dihydroergocristine are defined by its interaction with various receptor systems. While much of the specific binding data has been characterized for its parent compound, Dihydroergocristine (B93913), studies on related ergot alkaloids suggest that 8'-hydroxylated metabolites often retain a similar receptor binding profile to the parent drug. nih.gov

Monoaminergic Receptor Interactions (Dopaminergic, Adrenergic, Serotonergic)

Dihydroergocristine, the precursor to this compound, exhibits a complex interaction profile with monoaminergic receptors. It functions as a partial agonist or antagonist at both dopaminergic and adrenergic receptors and acts as an antagonist at serotonin (B10506) receptors. drugbank.com This broad activity across the three major monoamine systems—dopamine (B1211576), norepinephrine (B1679862) (acting on adrenergic receptors), and serotonin—underpins its diverse physiological effects. wikipedia.orgnih.gov Research on the closely related compound, 8'-hydroxy-dihydroergotamine, revealed that it possesses IC50 values at six different monoaminergic binding sites that are similar to its parent compound, dihydroergotamine, indicating that the 8'-hydroxy metabolite is a significant active principle. nih.gov

Table 1: Receptor Interaction Profile of Dihydroergocristine (Parent Compound)

| Receptor Class | Action | Target |

|---|---|---|

| Dopaminergic Receptors | Partial Agonist / Antagonist | Dopamine Receptor |

| Adrenergic Receptors | Partial Agonist / Antagonist | Alpha- and Beta-Adrenergic Receptors |

| Serotonergic Receptors | Antagonist | Serotonin Receptors |

Data sourced from DrugBank Online. drugbank.com

Specific Binding to Dopamine Receptor Subtypes (D1, D2, D3)

The dopamine receptor system is broadly classified into two families: D1-like (D1, D5) and D2-like (D2, D3, D4). redheracles.net D1-like receptors typically couple to Gs proteins to stimulate adenylyl cyclase, while D2-like receptors couple to Gi/Go proteins to inhibit it. escholarship.org

Dihydroergocristine and its relatives primarily target the D2-like receptor family. The ergot derivative lisuride, for example, shows high affinity for the D2 receptor (Ki = 0.95 nM) and the D3 receptor (Ki = 1.08 nM). nih.gov Another ergot, alpha-dihydroergocryptine, also demonstrates high affinity for D1 receptors (Ki = 35.4 nM). nih.gov While specific Ki values for this compound are not detailed in the available literature, the activity of its parent compound and related analogs suggests a strong interaction with D2 and D3 subtypes. nih.gov The affinity for D3 receptors is particularly noteworthy, as these receptors are a key target for treatments of neurological disorders like Parkinson's disease. core.ac.uksemanticscholar.org

Table 2: Comparative Binding Affinities (Ki, nM) of Ergot Alkaloids for Dopamine Receptor Subtypes

| Compound | D1 Receptor | D2 Receptor | D3 Receptor |

|---|---|---|---|

| Lisuride | 56.7 | 0.95 | 1.08 |

| Pergolide | 447 | - | 0.86 |

| Cabergoline | - | 0.61 | 1.27 |

| Alpha-dihydroergocryptine | 35.4 | - | - |

This table presents data for related ergot compounds to provide context for the likely binding profile of this compound. Data sourced from Gerlach et al., 2003. nih.gov

Mechanistic Studies of Molecular Target Modulation

Beyond receptor binding, this compound's pharmacology involves the direct modulation of key enzymatic complexes and their associated intracellular signaling pathways.

Direct Inhibition and Binding to Gamma-Secretase Complex

A significant finding is the action of Dihydroergocristine as a direct inhibitor of the γ-secretase complex. drugbank.comepfl.ch This enzyme is critical in the pathogenesis of Alzheimer's disease, as it is responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides. nih.gov

Surface Plasmon Resonance assays have demonstrated that Dihydroergocristine binds directly to the purified γ-secretase complex with a high affinity, reflected by an equilibrium dissociation constant (Kd) of 25.7 nM. epfl.chresearchgate.net It also binds to Nicastrin, a key subunit of the γ-secretase complex, with a Kd of 9.8 μM. epfl.chtargetmol.com This direct interaction is believed to be competitive with the APP substrate, suggesting that DHEC occupies a site that overlaps with the substrate binding site. epfl.ch The inhibitory action is primarily attributed to the cyclized tripeptide moiety of the molecule. epfl.chresearchgate.net

Table 3: Inhibition and Binding Data of Dihydroergocristine on γ-Secretase

| Parameter | Value | Target/Cell Line |

|---|---|---|

| IC50 | ~25 μM | T100 cells |

| Kd (Binding) | 25.7 nM | Purified γ-secretase |

| Kd (Binding) | 9.8 μM | Nicastrin (NCT) subunit |

IC50 is the concentration causing 50% inhibition. Kd is the equilibrium dissociation constant, indicating binding affinity. Data sourced from Lei et al., 2015. epfl.ch

Modulation of Intracellular Signaling Cascades

The interaction of this compound with monoaminergic receptors, particularly the D2-like dopamine receptors, directly influences intracellular signaling. The binding to Gi/Go-coupled receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). escholarship.org

This reduction in cAMP levels results in decreased activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous target proteins and regulates a wide array of cellular functions. nih.govmedchemexpress.com By modulating the AC/cAMP/PKA pathway, the compound can influence gene expression, neuronal excitability, and metabolism. escholarship.org Furthermore, activation of D2-like receptors can modulate ion channels, such as G-protein-coupled inward rectifying potassium (GIRK) channels, and influence calcium signaling pathways. frontiersin.org

Enzyme Inhibition Kinetics and Characterization

The study of enzyme inhibition kinetics helps to characterize the nature of the interaction between an inhibitor and an enzyme. rsc.org Key parameters include the inhibition constant (Ki), which represents the dissociation constant of the inhibitor from the enzyme, and the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. core.ac.ukmdpi.com

For Dihydroergocristine's inhibition of γ-secretase, the IC50 has been determined to be approximately 25 μM in cell-based assays. glpbio.commedchemexpress.com The significant difference between the low nanomolar Kd value (25.7 nM) for binding and the micromolar IC50 value for cellular inhibition suggests a competitive mode of inhibition. epfl.ch In competitive inhibition, the inhibitor binds to the same active site as the substrate. The apparent inhibitory effect can be overcome by increasing the substrate concentration, which can explain the higher concentration needed for 50% inhibition in a cellular environment where the substrate (APP) is present. youtube.com

Structure Activity Relationship Sar Studies of 8 Hydroxy Dihydroergocristine and Analogs

Analysis of the Impact of 8'-Hydroxylation on Biological Activity

The introduction of a hydroxyl group at the 8'-position of dihydroergocristine (B93913) to form its major metabolite, 8'-hydroxy-dihydroergocristine, significantly influences its biological profile. This structural modification is a key metabolic step and has been a subject of investigation to understand its effects on the compound's pharmacological activity. researchgate.netinchem.org

While detailed comparative studies on the specific biological activities of this compound versus its parent compound are not extensively available in the provided search results, the formation of this metabolite is a noted pharmacokinetic event. researchgate.netinchem.org The presence of the 8'-hydroxyl group can be expected to alter the molecule's polarity, which in turn can affect its binding affinity to various receptors, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, increased polarity due to the hydroxyl group might influence its ability to cross the blood-brain barrier.

Further research is necessary to fully elucidate the specific changes in biological activity resulting from 8'-hydroxylation.

Systematic Variation of Substituents on the Ergoline (B1233604) Scaffold and Tripeptide Moiety

The ergoline ring system and the attached tripeptide moiety are characteristic features of ergopeptine alkaloids and serve as key areas for structural modification to modulate biological activity. wikipedia.orgrsc.org Structure-activity relationship (SAR) studies on related ergot alkaloids provide insights into how systematic variations can impact their pharmacological effects. nih.gov

Ergoline Scaffold Modifications: The tetracyclic ergoline scaffold is a common structure in numerous alkaloids with diverse biological activities. wikipedia.orgresearchpromo.commdpi.com Modifications to this core structure, such as alterations at the 1-, 6-, and 10-positions, have been shown to significantly affect the activity of related ergot alkaloids. nih.gov For example, in a study on metergoline (B1676345) analogues, subtle structural changes on the ergoline core led to variations in antibacterial activity. nih.gov Dihydrogenation at the 9,10-position, which is a feature of dihydroergocristine, is known to reduce the vasoconstrictor potency compared to the unsaturated parent compound, ergocristine (B1195469).

Tripeptide Moiety Variations: The tripeptide portion of ergopeptines, which includes amino acids like L-phenylalanine and L-valine in the case of the ergotoxine (B1231518) group (to which ergocristine belongs), is crucial for their biological activity. researchpromo.com This complex structure, linked to the ergoline core, contributes significantly to the molecule's interaction with various receptors. Variations in the amino acid composition of the tripeptide moiety lead to different ergot alkaloids with distinct pharmacological profiles. For example, the ergotamine, ergotoxine, and ergoxine groups are defined by the specific amino acids in their tripeptide structures. researchpromo.com

Systematic studies involving the synthesis and evaluation of analogs with different substituents on both the ergoline scaffold and the tripeptide moiety are essential for developing compounds with optimized activity and selectivity. nih.govmdpi.com

Comparative SAR Analysis with Parent Dihydroergocristine and Other Ergot Alkaloids

A comparative analysis of the structure-activity relationships of this compound with its parent compound, dihydroergocristine, and other ergot alkaloids reveals important trends in how structural features influence biological effects.

Comparison with Dihydroergocristine: Dihydroergocristine is a dihydrogenated peptide ergot alkaloid that exhibits a complex pharmacological profile, interacting with dopaminergic, serotonergic, and adrenergic receptors. labshare.cnnih.gov It is known to possess partial agonist activity at D2 dopaminergic receptors and antagonist activity at alpha-adrenergic receptors. europa.euncats.io The introduction of the 8'-hydroxyl group to form the primary metabolite would likely alter these interactions. Generally, hydroxylation increases polarity, which could reduce receptor affinity or change the binding mode compared to the non-hydroxylated parent compound.

Comparison with Other Ergot Alkaloids: The broader family of ergot alkaloids provides a rich context for SAR studies. For instance, the degree of saturation in the D-ring of the ergoline scaffold influences activity. Dihydrogenated ergot alkaloids like dihydroergocristine often exhibit different receptor affinity profiles compared to their unsaturated counterparts like ergotamine. nih.gov

Furthermore, the nature of the substituent at the C-8 position and the composition of the tripeptide side chain are critical determinants of activity. Simple lysergic acid amides, like ergometrine, have different pharmacological profiles than the more complex ergopeptines like ergocristine and ergotamine. rsc.orgresearchpromo.com For example, in terms of cytotoxic effects, peptide ergot alkaloids like ergocristine showed activity, while the simpler lysergic acid amide ergometrine did not. researchpromo.com

The table below summarizes the key structural features and their general impact on the activity of selected ergot alkaloids.

| Compound | Key Structural Feature | General Impact on Biological Activity |

| Ergocristine | Unsaturated D-ring in ergoline scaffold | Potent vasoconstrictor and uterotonic agent. |

| Dihydroergocristine | Saturated D-ring (9,10-dihydro) | Reduced vasoconstrictor activity compared to ergocristine; complex interactions with adrenergic and dopaminergic receptors. labshare.cnnih.gov |

| This compound | Hydroxylation on the tripeptide moiety | As a major metabolite, this modification likely alters polarity and receptor interactions compared to dihydroergocristine. researchgate.netinchem.org |

| Ergotamine | Different tripeptide structure than ergocristine | Potent vasoconstrictor, primarily used for migraines. drugbank.com |

| Ergometrine | Simple lysergic acid amide (no tripeptide) | Strong uterotonic effects, with less pronounced vasoconstrictor activity compared to peptide alkaloids. researchpromo.com |

This comparative approach highlights that even minor modifications to the ergoline scaffold or the tripeptide moiety can lead to significant changes in the pharmacological profile of ergot alkaloids.

Advanced Analytical Methodologies for 8 Hydroxy Dihydroergocristine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 8'-Hydroxy-dihydroergocristine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed information about its atomic arrangement and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are the first step in structural analysis. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting). For instance, the chemical shifts of protons in this compound can indicate whether they are part of an aromatic ring, an aliphatic chain, or attached to a heteroatom. libretexts.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide further structural insights by showing correlations between different nuclei.

COSY experiments identify protons that are coupled to each other, helping to piece together molecular fragments. libretexts.org

HSQC correlates directly bonded proton and carbon atoms.

The application of these NMR techniques allows for the complete assignment of all proton and carbon signals in the this compound molecule, confirming its intricate tricyclic ergoline (B1233604) structure and the position of the hydroxyl group at the 8' position.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. measurlabs.com Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of the exact molecular formula. bioanalysis-zone.com For this compound, with a molecular formula of C₃₅H₄₁N₅O₆, HRMS provides a highly accurate mass measurement, which is a critical piece of evidence for its identification. fda.gov

The high resolving power of HRMS instruments enables the differentiation between compounds with the same nominal mass but different elemental compositions (isobars). nih.govnih.gov This is particularly important in complex samples where multiple compounds may be present.

In addition to providing an accurate mass, HRMS coupled with fragmentation techniques (MS/MS) offers valuable structural information. In a tandem mass spectrometer, the precursor ion (the ionized this compound molecule) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to generate a fragmentation pattern. This pattern is unique to the molecule's structure and can be used to confirm the identity of the compound by comparing it to known fragmentation pathways of similar ergot alkaloids. The fragmentation analysis can help to pinpoint the location of functional groups and confirm the connectivity of the different parts of the molecule.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from other compounds in a mixture and for its precise quantification. The choice of method depends on the complexity of the sample matrix and the analytical objective, whether it is for purity assessment or for determining its concentration in biological fluids.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high selectivity and sensitivity. nih.gov A sensitive and selective LC-MS/MS method has been developed for the determination of this compound in human plasma. researchgate.net

Method development typically involves optimizing several key parameters:

Chromatographic Separation: A reversed-phase C18 column is often used to separate this compound from other plasma components. The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing a small amount of formic acid to improve ionization), is optimized to achieve good peak shape and resolution. researchgate.netsemanticscholar.org

Mass Spectrometric Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion that is formed upon fragmentation. This highly selective detection method minimizes interference from other co-eluting substances. For instance, the precursor to product ion transition of m/z 594.3→270.0 has been used for this compound. researchgate.net

Sample Preparation: A crucial step is the extraction of the analyte from the complex biological matrix. Liquid-liquid extraction or solid-phase extraction (SPE) are common techniques used to remove proteins and other interfering substances, thereby concentrating the analyte and improving the method's sensitivity. nih.govresearchgate.net

The developed method must be rigorously validated according to international guidelines to ensure its reliability. Validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability. A validated LC-MS/MS method was successfully applied to a bioequivalence study of dihydroergocristine (B93913) mesylate. researchgate.net

Table 1: LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Details |

| Analyte | This compound |

| Internal Standard | Tramadol |

| Column | Shimadzu shim-pack VP-ODS (150 mm x 2.0 mm, 5 µm) |

| Mobile Phase | 0.1% formic acid-methanol (48:52, v/v) |

| Flow Rate | Not specified in the provided abstract |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | m/z 594.3 → 270.0 |

| Concentration Range | 50-4000 pg/mL |

Data sourced from a study on the determination of 8'-hydroxy-dihydroergocryptine, a structurally related compound, indicating a similar methodology could be applied. researchgate.net

Application of High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a widely used technique for determining the purity of drug substances and for identity confirmation in pharmaceutical formulations. lcms.cz For ergot alkaloids like dihydroergocristine and its metabolites, reversed-phase HPLC is the most common approach. innovareacademics.in

A typical HPLC method for purity analysis involves:

Column: A C8 or C18 column is generally used. innovareacademics.in

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile and/or methanol). The pH of the mobile phase can be adjusted to optimize the separation. innovareacademics.innih.gov

Detection: UV detection is common, with the wavelength set at an absorbance maximum for the compound. For enhanced sensitivity and selectivity, fluorescence detection can be employed, as ergot alkaloids often exhibit native fluorescence. nih.gov

The method is validated to demonstrate its specificity, linearity, accuracy, and precision for quantifying any potential impurities alongside the main compound. The retention time of the main peak corresponding to this compound serves as a key parameter for its identification.

Table 2: HPLC Method Parameters for Dihydroergocristine Analysis

| Parameter | Details |

| Column | Purospher RP18e (250 x 4.0 mm, 5 µm) |

| Mobile Phase | 25 mM potassium dihydrogen phosphate buffer (pH 2.8)-acetonitrile (60 + 40, v/v) |

| Flow Rate | 1 ml/min |

| Temperature | 50 °C |

| Detection | Fluorescence (Excitation: 224 nm, Emission: 344 nm) |

This table presents parameters from a validated HPLC method for the parent compound, dihydroergocristine, which can be adapted for its hydroxylated metabolite. nih.gov

Exploration of Orthogonal Chromatographic Techniques for Comprehensive Analysis

To gain a more comprehensive understanding of a sample's composition and to ensure that no impurities are co-eluting with the main peak, orthogonal chromatographic techniques are employed. americanpharmaceuticalreview.com Orthogonal methods utilize different separation mechanisms, providing a more complete analytical picture. sartorius.com

If a reversed-phase HPLC method is used as the primary analytical technique, an orthogonal method could be:

Hydrophilic Interaction Chromatography (HILIC): HILIC is suitable for separating polar compounds that are poorly retained in reversed-phase chromatography. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. chromatographytoday.com

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. For a compound like this compound, which contains basic nitrogen atoms, cation-exchange chromatography could be a viable orthogonal method. sartorius.comnih.gov

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, such as carbon dioxide, as the mobile phase. It is known to provide different selectivity compared to liquid chromatography and is compatible with mass spectrometry. chromatographytoday.comchromatographyonline.com

The use of two-dimensional liquid chromatography (2D-LC), which couples two different chromatographic systems online, can provide exceptionally high peak capacity and is a powerful tool for analyzing complex samples and detecting trace-level impurities. americanpharmaceuticalreview.com

Optimized Sample Preparation Strategies for Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices such as plasma, serum, and urine is critically dependent on the sample preparation strategy. The primary objectives of sample preparation are to remove interfering endogenous components like proteins and phospholipids, concentrate the analyte to a detectable level, and present it in a solvent compatible with the subsequent analytical technique, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The most common strategies employed for this purpose are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a conventional and widely used technique that separates compounds based on their differential solubility in two immiscible liquid phases, usually an aqueous phase (the biological sample) and an organic solvent. jrespharm.com For this compound and related ergot alkaloids, which are basic compounds, the pH of the aqueous phase is a critical parameter.

A typical LLE protocol for extracting hydroxylated ergot metabolites from plasma involves:

pH Adjustment: The plasma sample is first alkalinized, often by adding a basic buffer like ammonium hydroxide, to ensure the analyte is in its non-ionized, more hydrophobic state.

Solvent Addition: An appropriate water-immiscible organic solvent, such as ethyl acetate or a mixture of ethers, is added to the sample. researchgate.net

Extraction: The mixture is vigorously vortexed to facilitate the transfer of the analyte from the aqueous plasma phase to the organic phase.

Phase Separation: The sample is centrifuged to achieve a clear separation between the upper organic layer and the lower aqueous/protein layer. nih.gov

Isolation and Reconstitution: The organic supernatant containing the analyte is carefully transferred to a clean tube, evaporated to dryness under a stream of nitrogen, and then reconstituted in a mobile phase-compatible solvent for analysis. zellx.de

This method is effective in removing a significant portion of matrix interferences. For a related active metabolite, 8′-hydroxy-dihydroergocryptine, an LLE-based method coupled with LC-MS/MS demonstrated high selectivity and good validation results in human plasma. researchgate.net

Solid-Phase Extraction (SPE)

SPE has become an increasingly popular alternative to LLE due to its high efficiency, potential for automation, and reduced solvent consumption. rocker.com.tw This technique separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent packed in a cartridge. lcms.cz For this compound, ion-exchange and reversed-phase SPE are particularly effective.

A common SPE strategy, particularly strong cation-exchange (SCX), leverages the basic nature of the analyte:

Conditioning: The SPE cartridge is first conditioned with methanol (B129727) followed by an acidic buffer (e.g., phosphoric acid solution) to activate the sorbent. scispace.com

Loading: The biological sample (e.g., acidified plasma or urine) is loaded onto the cartridge. The positively charged this compound binds to the negatively charged SCX sorbent.

Washing: The cartridge is washed with an acidic solution and/or organic solvent to remove neutral and acidic interferences that are not strongly bound to the sorbent. scispace.com

Elution: The target analyte is eluted from the sorbent using a basic methanolic solution (e.g., containing ammonium hydroxide), which neutralizes the analyte's charge, disrupting its ionic bond with the sorbent. nih.gov

This approach provides a very clean extract by effectively separating the basic analyte from a multitude of matrix components. researchgate.net Mixed-mode SPE cartridges that combine cation exchange and reversed-phase properties can offer even greater selectivity and cleanup. researchgate.net A significant advantage of some modern SPE methods is their ability to effectively remove phospholipids, which are a major source of matrix effects in bioanalysis. nih.govnih.gov

Research Findings and Method Performance

The choice between LLE and SPE often depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and the nature of the biological matrix. Below are tables summarizing typical performance data from validated bioanalytical methods for hydroxylated ergot alkaloids, which are representative of the performance expected for this compound analysis.

| Parameter | Value |

|---|---|

| Matrix | Human Plasma |

| Extraction Method | Liquid-Liquid Extraction (LLE) |

| Limit of Quantification (LOQ) | 50 pg/mL |

| Calibration Range | 50 - 4000 pg/mL |

| Intra-day Precision (%RSD) | <10% |

| Inter-day Precision (%RSD) | <10% |

| Accuracy | 90% - 110% |

| Parameter | Value |

|---|---|

| Matrix | Rye Flour, Wheat |

| Extraction Method | Solid-Phase Extraction (Cation-Exchange) |

| Limit of Detection (LOD) | 0.2 - 1.1 µg/kg |

| Average Recovery | ~61% - 88% |

| Recovery RSD | ~5.3% |

Computational and in Silico Modeling of 8 Hydroxy Dihydroergocristine

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as an ergot alkaloid derivative, might interact with a biological target.

While direct docking studies on 8'-Hydroxy-dihydroergocristine are sparse, research on its parent compound, dihydroergocristine (B93913), offers valuable insights. For instance, molecular docking simulations have been performed to investigate the interaction between dihydroergocristine and the serotonin (B10506) 2B receptor (HTR2B). These simulations predicted a strong binding affinity of -9.8 kcal/mol. researchgate.net The model indicated that dihydroergocristine binds with HTR2B through multiple hydrophobic contacts with key amino acid residues, complemented by a π-stacking interaction with tryptophan (W180). researchgate.net

Table 1: Molecular Docking Parameters for Dihydroergocristine with HTR2B

| Parameter | Value | Interacting Residues |

|---|---|---|

| Binding Affinity | -9.8 kcal/mol | Y91, L134, L137, F138, F173, T177, W180, L181 |

| Interaction Types | Hydrophobic contacts, π-stacking | N/A |

Data derived from a study on the parent compound, dihydroergocristine. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. These simulations are used to assess the stability of a ligand-receptor complex predicted by molecular docking.

Following the docking of dihydroergocristine to the HTR2B receptor, all-atom 500 ns MD simulations were conducted to evaluate the stability of the complex. researchgate.net The results showed that the binding free energy of the dihydroergocristine-HTR2B complex was -21.46 kcal/mol, indicating a very stable interaction. researchgate.net The stability was further analyzed using root mean square deviation (RMSD) and root mean square fluctuation (RMSF). The HTR2B system bound to dihydroergocristine showed a much smaller RMSD (1.5 nm) compared to the unbound (apo) state (2.3 nm), signifying that the ligand binding conferred significant stability to the receptor structure. researchgate.net

These findings for dihydroergocristine suggest that its hydroxylated metabolite would also form a stable complex with the HTR2B receptor. The conformational dynamics and binding stability of this compound would be influenced by the additional hydroxyl group, a hypothesis that could be confirmed by specific MD simulations of the metabolite.

Table 2: Molecular Dynamics Simulation Results for Dihydroergocristine-HTR2B Complex

| Simulation Parameter | Result | Interpretation |

|---|---|---|

| Simulation Time | 500 ns | Assesses long-term stability of the complex. |

| Binding Free Energy | -21.46 kcal/mol | Indicates a highly stable ligand-receptor complex. |

| RMSD (Ligand-Bound) | 1.5 nm | Shows greater structural stability compared to the unbound receptor. researchgate.net |

| RMSD (Apo Receptor) | 2.3 nm | Represents the baseline fluctuation of the unbound receptor. researchgate.net |

Data derived from a study on the parent compound, dihydroergocristine. researchgate.net

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can predict various molecular attributes, including charge distribution, orbital energies, and reactivity indicators. Such calculations are fundamental to understanding a molecule's chemical behavior and its potential for interaction.

For this compound, quantum chemical calculations could be employed to:

Determine electronic properties: Calculate the distribution of electron density, identify electrophilic and nucleophilic sites, and predict the molecule's dipole moment.

Analyze reactivity: Predict the most likely sites for chemical reactions, such as further metabolism or interaction with cellular nucleophiles.

Characterize spectroscopic properties: Compute theoretical NMR, IR, and UV-Vis spectra to aid in experimental characterization.

These theoretical calculations would provide a deeper understanding of the intrinsic chemical nature of this compound, complementing experimental data.

In Silico Prediction of Enzymatic Transformation Pathways and Sites

In silico tools for metabolism prediction are designed to identify which parts of a molecule are most susceptible to enzymatic modification by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. These programs use algorithms based on known metabolic reactions and quantum chemistry to predict the sites of metabolism (SOM).

This compound is itself a product of enzymatic transformation. It is the major metabolite of dihydroergocristine, formed through hydroxylation in the liver. drugbank.comnih.govnih.gov Experimental studies using rat and bovine liver microsomes have confirmed the production of hydroxy-dihydroergocristine upon incubation with dihydroergotoxine. researchgate.netresearchgate.net The formation of this metabolite is dependent on the presence of NADPH, which is characteristic of CYP-mediated reactions. researchgate.net

In silico metabolism prediction tools would analyze the structure of dihydroergocristine and rank potential sites for oxidation. The C-8' position on the proline residue of the peptide side chain is an accessible and chemically favorable site for hydroxylation. The empirical observation that this compound is the major metabolite validates the predictive power of such computational models. These tools can further be used to predict subsequent metabolic steps for this compound, such as glucuronidation or further oxidation, helping to map out its complete metabolic fate.

Emerging Research Directions and Future Perspectives for 8 Hydroxy Dihydroergocristine

Exploration of Undiscovered Molecular Targets and Off-Target Interactions

The pharmacological profile of 8'-Hydroxy-dihydroergocristine is presumed to be related to that of its parent compound, Dihydroergocristine (B93913), which exhibits a complex mechanism of action involving noncompetitive antagonism at serotonin (B10506) receptors and a dual partial agonist/antagonist activity at dopaminergic and adrenergic receptors. nih.gov A significant recent finding identified Dihydroergocristine as a direct inhibitor of γ-secretase, an enzyme centrally implicated in the production of amyloid-beta peptides in Alzheimer's disease. nih.gov Surface Plasmon Resonance assays have confirmed that Dihydroergocristine binds directly to γ-secretase and its subunit, Nicastrin. nih.gov

Emerging research must now focus on delineating the specific molecular target profile of this compound itself. A key objective is to determine if the 8'-hydroxylation alters the binding affinity or selectivity for the known targets of the parent compound. Furthermore, comprehensive screening against a wide array of receptors, enzymes, and ion channels is necessary to uncover potentially novel, undiscovered molecular targets. Understanding these "off-target" interactions is crucial, as they could reveal new therapeutic possibilities or explain unforeseen biological effects. Structure-activity relationship studies will be instrumental in pinpointing the key chemical moieties responsible for these interactions. nih.gov

| Parent Compound | Known Molecular Targets | Potential Research Focus for this compound |

| Dihydroergocristine | Serotonin Receptors, Dopamine (B1211576) Receptors, Adrenergic Receptors nih.gov | Comparative binding affinity studies, functional assays to determine agonist/antagonist activity. |

| Dihydroergocristine | γ-secretase, Nicastrin nih.gov | Direct binding assays (e.g., SPR), enzymatic inhibition assays to quantify inhibitory potency. |

Development of Novel Analytical Platforms for Enhanced Detection and Quantification

The accurate detection and quantification of this compound in biological matrices are fundamental to pharmacokinetic and metabolic studies. The current gold standard involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity. nih.govnih.gov A robust LC-MS/MS method has been developed and validated for the simultaneous determination of Dihydroergocristine and this compound in human plasma, achieving limits of quantification (LOQ) of 10 pg/ml and 20 pg/ml, respectively. nih.govresearchgate.net

Future development is aimed at creating novel analytical platforms that offer higher throughput, improved sensitivity, and broader applicability. Research is ongoing in areas such as:

Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS: This technique offers faster analysis times and higher resolution compared to conventional HPLC, making it suitable for large-scale studies. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC provides a cost-effective and high-throughput alternative for screening and quantification. nih.gov

Immunoassays: Methods like Enzyme-Linked Immunosorbent Assay (ELISA) are being developed for rapid and specific detection, though they may be used more for screening total ergot alkaloids rather than specific metabolites. nih.govoregonstate.edu

Advanced Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are being adapted for ergot alkaloid analysis to streamline the extraction and clean-up process from complex matrices. nih.gov

These advancements will enable more precise measurements in diverse biological samples, from cell cultures to various animal tissues, facilitating a deeper understanding of the compound's metabolic fate.

| Analytical Technique | Common Application | Key Advantages |

| LC-MS/MS | Gold standard for quantification in plasma nih.gov | High sensitivity, high specificity, confirmatory |

| HPLC-FLD | Quantification in food and feed nih.gov | Good sensitivity, widely available |

| HPTLC | Screening in agricultural products nih.gov | High throughput, cost-effective |

| Immunoassays (ELISA) | Rapid screening nih.gov | Fast, suitable for large sample numbers |

Biotechnological and Synthetic Biology Approaches for Targeted Production and Diversification

The production of ergot alkaloids, including semi-synthetic derivatives, has traditionally relied on fungal fermentation and subsequent chemical modification. nih.gov The biosynthesis of the core ergoline (B1233604) ring structure is governed by a cluster of "eas" (ergot alkaloid synthesis) genes found in various fungi, such as Claviceps purpurea. wvu.edudavidmoore.org.uk Advances in molecular biology and synthetic biology are opening new avenues for the targeted production of specific ergot alkaloid derivatives like this compound.

Emerging strategies include:

Metabolic Engineering of Fungal Strains: By identifying and overexpressing the specific enzymes responsible for the 8'-hydroxylation step (likely a cytochrome P450 monooxygenase) in a Dihydroergocristine-producing fungal strain, it may be possible to achieve direct biotechnological production of the metabolite. nih.govnih.gov

Heterologous Expression: The entire biosynthetic pathway or specific parts of it can be transferred into a more tractable host organism, such as Saccharomyces cerevisiae (yeast) or a different fungal species. davidmoore.org.uk This "reprogramming" of a host's metabolism allows for controlled production and can be used to create novel derivatives not found in nature. wvu.edunih.gov

Cell-Free Biosynthesis: Cell-free systems, which utilize cellular machinery without intact cells, offer a powerful platform for producing complex molecules and could be engineered for the synthesis of specific ergot alkaloids. gatech.edu

These approaches not only promise more efficient and sustainable production methods but also provide a platform for the "diversification" of the molecule, creating a library of related compounds with potentially new or improved pharmacological properties. mdpi.com

Integration of Multi-Omics Data to Elucidate System-Level Effects

To move beyond a single-target view of drug action, researchers are increasingly turning to multi-omics approaches. This involves integrating data from genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles) to build a comprehensive, system-level understanding of a compound's biological effects. mdpi.commdpi.com While specific multi-omics studies on this compound have not yet been published, this represents a critical future direction for research.

By applying a multi-omics workflow, researchers could:

Treat relevant cell models (e.g., neuronal cells) with this compound.

Analyze the resulting changes in thousands of genes, proteins, and metabolites simultaneously. nih.gov

Use computational and systems biology tools to identify the key cellular pathways and networks that are perturbed by the compound. nih.gov

This approach can reveal the full spectrum of a compound's activity, uncovering mechanisms of action, identifying potential biomarkers for its effects, and predicting both therapeutic efficacy and potential toxicity in a more holistic manner. maastrichtuniversity.nl Integrating these vast datasets is essential for understanding the complex biology of ergot alkaloids and for rationally designing future therapeutic interventions.

Q & A

Q. How can interdisciplinary frameworks (e.g., chemical biology and biophysics) enhance mechanistic studies of this compound?

- Methodological Answer : Integrate single-molecule force spectroscopy (SMFS) to study ligand-receptor binding kinetics. Couple with stopped-flow fluorescence to resolve transient intermediates. Align experimental workflows with glycomics or glycobiology databases to explore structural correlations. Reference CRDC subclass RDF2050108 for process simulation standards in interdisciplinary contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.